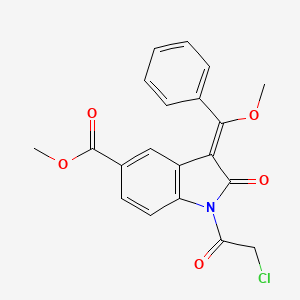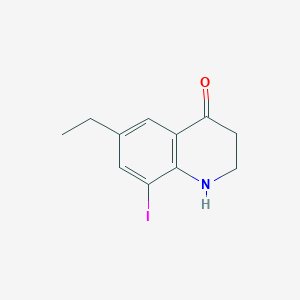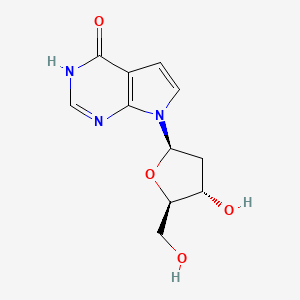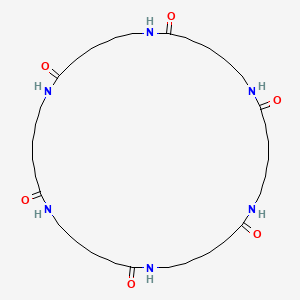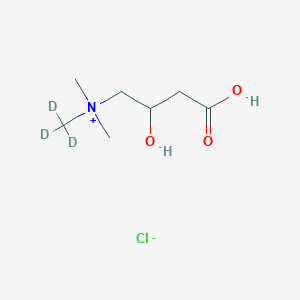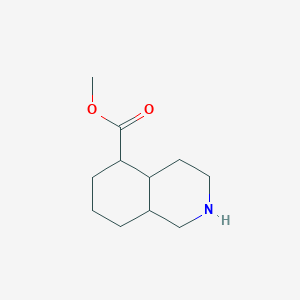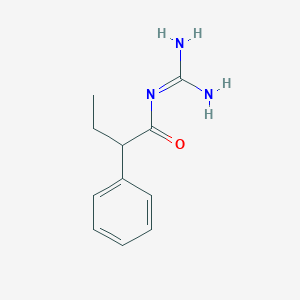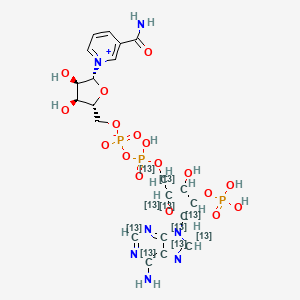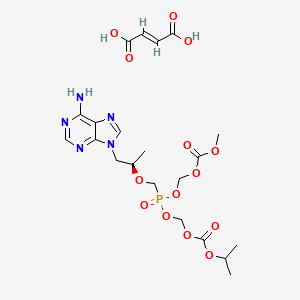
MOC-POC Tenofovir Fumarate Salt (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MOC-POC Tenofovir Fumarate Salt (Mixture of Diastereomers) is a compound used primarily in the field of antiviral research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and chronic hepatitis B. The compound is characterized by its complex molecular structure, which includes multiple functional groups and stereocenters, making it a mixture of diastereomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MOC-POC Tenofovir Fumarate Salt involves multiple steps, starting from the basic nucleoside analogs. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites during the synthesis.
Phosphorylation: Introduction of the phosphate group is a critical step.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility
Industrial Production Methods
Industrial production of MOC-POC Tenofovir Fumarate Salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
MOC-POC Tenofovir Fumarate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the phosphate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve mild bases or acids to facilitate the reaction
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which are often used in further research and development .
Wissenschaftliche Forschungsanwendungen
MOC-POC Tenofovir Fumarate Salt is widely used in scientific research, particularly in:
Chemistry: As a reference standard in analytical chemistry.
Biology: Studying its effects on viral replication and cellular mechanisms.
Medicine: Developing new antiviral therapies and understanding drug resistance.
Industry: Used in the production of antiviral drugs and as a quality control standard
Wirkmechanismus
The compound exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for viral replication. It mimics the natural nucleotides, getting incorporated into the viral DNA and causing chain termination. This prevents the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, used in similar applications.
Tenofovir Alafenamide: A newer version with improved pharmacokinetics.
Adefovir Dipivoxil: Used for treating hepatitis B
Uniqueness
MOC-POC Tenofovir Fumarate Salt stands out due to its unique diastereomeric mixture, which can offer different pharmacological properties and stability profiles compared to its analogs .
Eigenschaften
Molekularformel |
C21H30N5O14P |
|---|---|
Molekulargewicht |
607.5 g/mol |
IUPAC-Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H26N5O10P.C4H4O4/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22;5-3(6)1-2-4(7)8/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,33?;/m1./s1 |
InChI-Schlüssel |
YUQOAWMYXXJXNV-OXCDREKOSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


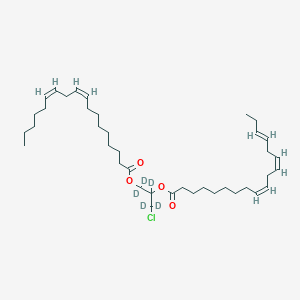
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
